21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride
Overview
Description
Synthesis Analysis
Porphyrins, including derivatives like the one , are synthesized through various methods, one of which involves the condensation of pyrrole with aldehydes in the presence of acid. Specific synthesis pathways can yield the tetramethylated porphyrins, with further functionalization introducing propanoic acid groups into the structure. Although the detailed synthesis process for this specific derivative is not directly documented, methods reported for similar compounds involve multi-step organic reactions, starting from simpler porphyrin structures to introduce the necessary functional groups and achieve the desired level of substitution (Syrbu et al., 1989).
Molecular Structure Analysis
The molecular structure of porphyrins is characterized by a large, nitrogen-containing macrocycle, capable of binding metals at its center. This structure is fundamental for the molecule's ability to participate in electron transfer processes and its stability under various conditions. The addition of tetramethyl groups and propanoic acid substituents to the porphyrin core alters its physical and chemical properties, including solubility and the ability to form complexes with metal ions.
Chemical Reactions and Properties
Porphyrins are known for their role in catalysis, particularly in reactions involving oxygen and electron transfer. The specific derivative may participate in similar reactions, leveraging its ability to bind metals to catalyze redox reactions. Studies on related compounds have shown how modifications to the porphyrin structure affect its reactivity and catalytic properties (Kato et al., 2006).
Scientific Research Applications
Aggregation Behavior
- Aggregation in Aqueous Solutions : This compound, also known as Coproporphyrin-I, shows notable aggregation behavior in aqueous solutions. This aggregation can be induced by alkaline salts, hydrogen peroxide, or acidification. The morphology of these aggregates, as studied by SEM spectroscopy, reveals that solvent polarity significantly influences their structure (Giovannetti, Alibabaei, & Petetta, 2010).
Electrochemical Properties
- Electrochemical Applications : The compound's complexes with elements like cobalt(II) and hematoporphyrin IX have been studied for their electrochemical properties. These studies include investigations into their ability to catalyze oxygen reduction, offering potential applications in electrochemical sensors and devices (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).
Chromatographic Analysis
- Metal Complex Analysis : High-performance liquid chromatography (HPLC) has been utilized to study the mobilities of the compound and its metal complexes, providing a method for detailed analysis in various applications (Giovannetti & Bartocci, 1998).
Kinetic and Equilibrium Studies
- Metal Ion Interaction Studies : Research has been conducted on the kinetic and equilibrium aspects of this compound's interaction with metal ions like mercury(II) and cobalt(II). These studies are significant for understanding the compound's behavior in various chemical environments (Giovannetti & Bartocci, 1998).
Spectrophotometric Studies
- Complex Formation with Metals : Spectrophotometric methods have been used to study the compound's ability to form complexes with various metals, including copper(II) and cobalt(II). These studies have applications in parts per billion level detection of these metals (Giovannetti, Bartocci, Ferraro, Gusteri, & Passamonti, 1995).
Solar Energy Applications
- Dye-Sensitized Solar Cells : The Cu(II) and Zn(II) complexes of this compound have been used as sensitizers in dye-sensitized solar cells, demonstrating a notable power conversion efficiency. This indicates potential applications in renewable energy technologies (Alibabaei et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBATLQJODMDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Cl2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14643-66-4 (Parent) | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0071883 | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |
CAS RN |
68938-73-8, 14643-66-4 | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Coproporphyrin III dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Coproporphyrin III dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5447NGE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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